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Compound of Interest

5-Difluoromethoxy-2-
Compound Name:
fluorothiophenol

CAS No.: 1803779-48-7

Cat. No.: B1411464

Get Quote

Executive Summary & Molecule Profile

Target Molecule: 5-Difluoromethoxy-2-fluorothiophenol CAS: (Analogous to 97963-62-7
series) Formula: Cngcontent-ng-c567981813=""_nghost-ng-c1980439775="" class="inline ng-
star-inserted">

H
=

OS Molecular Weight: 194.17 g/mol Key Functional Groups:[1][2][3][4][5]

e Thiol (-SH): Susceptible to radical formation and oxidation (disulfide artifacts).

¢ Difluoromethoxy (-OCF

H): A lipophilic H-bond donor/acceptor; distinct fragmentation from trifluoromethoxy (-OCF

).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1411464#bc-rfq
https://www.benchchem.com/product/b1411464/docs?utm_src=pdf-body#technical-guide-ms-fragmentation-pattern-of-5-difluoromethoxy-2-fluorothiophenol
https://www.researchgate.net/publication/257206556_Mass_Spectrometric_Study_of_the_Gas-Phase_Difluorocarbene_Expulsion_of_Polyfluorophenyl_Cations_via_F-Atom_Migration
https://www.rsc.org/suppdata/c8/sc/c8sc04303e/c8sc04303e1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8981336/
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7001783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

o Aryl Fluorine (-F): Strong C-F bond; participates in ortho-effects.

Significance: This molecule is critical for introducing the -OCF

H moiety, which modulates metabolic stability and lipophilicity in drug candidates.
Distinguishing it from its regioisomers (e.g., 4-difluoromethoxy variants) is a common quality

control challenge.

Mass Spectrometry Specification

. L file (EL 70 eV)

] Relative o ]
lon Identity m/z (Th) Origin | Mechanism
Abundance
Molecular lon (M ] Stable aromatic
194 High (80-100%) _ _
) radical cation.
Characteristic
Isotope Peak (M+2) 196 ~4.5%
S isotope contribution.
Loss of
CHF
Base Peak Candidate 143 High
(Difluoromethyl
radical).
. . . Loss of CO from the
Diagnostic Fragment 115 Medium _
m/z 143 ion.
] Loss of HF (Specific
Ortho-Effect lon 174 Low-Medium

to 2-Fluoro isomer).

Fragmentation Mechanisms (The "Why")

The fragmentation is driven by the competition between the ether cleavage (-OCF

H) and the stability of the aromatic ring.

Pathway A: Difluoromethoxy Cleavage (Major)
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Unlike methoxy groups (-OCH
) which lose formaldehyde (CH
0), the -OCF
H group predominantly undergoes
-cleavage relative to the oxygen, ejecting a stable difluoromethyl radical (
CHF
, 51 Da).
e Transition: m/z 194
m/z 143

o Result: Formation of a resonance-stabilized quinoid-like oxonium ion.

Pathway B: Carbon Monoxide Elimination (Secondary)

Following Pathway A, the resulting ion (m/z 143) typically contracts the ring, expelling carbon
monoxide (CO, 28 Da), a hallmark of phenolic/ether fragmentation.

e Transition: m/z 143

m/z 115

Pathway C: Ortho-Effect (Isomer Specific)

The 2-Fluoro and 1-Thiol positions are ortho to each other. This proximity allows for a specific
"Ortho-Effect” elimination of Hydrogen Fluoride (HF, 20 Da) via a 4-membered transition state.

e Transition: m/z 194

m/z 174

o Utility: This peak is likely absent or significantly weaker in meta or para fluorothiophenol
isomers, making it a key differentiator.
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Visualization: Fragmentation Tree
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Figure 1: Predicted EI-MS fragmentation pathways. The loss of CHF

is the dominant pathway for difluoromethoxy aromatics.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against common structural analogues to aid in

identification.

Comparison 1: Vs. Trifluoromethoxy Analogue (-OCF )

The -OCF

variant (5-Trifluoromethoxy-2-fluorothiophenol) is a common alternative in lead optimization.
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5-Difluoromethoxy (-OCF 5-Trifluoromethoxy (-OCF
Feature
H) )
Molecular Weight 194 212
-51 Da ( -69 Da (
Primary Loss CHF CF
) )
o m/z 143 (Same core, different
Characteristic lon m/z 143 (Base peak often)
loss)
m/z 51 (
m/z 69 (CF
Low Mass Region CHF

) is typically strong
) is weak/absent

Differentiation: Look for the m/z 69 peak. If abundant, the sample is likely the -OCF
analogue. If absent, and M-51 is observed, it is the -OCF

H target.

Comparison 2: Vs. Regioisomer (4-Difluoromethoxy-2-
fluorothiophenol)

Distinguishing the 5-isomer from the 4-isomer is difficult but possible via the Ortho-Effect.
o Target (2-F, 1-SH): The F and SH are adjacent. Expect a visible [M-HF]

peak at m/z 174.
e Isomer (2-F, 4-OCF

H, 1-SH): If the F is at position 2 and SH at 1, the ortho effect persists.

e Isomer (3-F, 4-OCF
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H): If F is moved away from SH, the m/z 174 peak will diminish significantly.

Experimental Protocol for Validation

To replicate these results and ensure data integrity, follow this specific workflow.

A. Sample Preparation (Critical)

Thiophenols readily oxidize to disulfides (R-S-S-R, m/z ~386) in air, creating confusing spectra.
e Solvent: Use HPLC-grade Dichloromethane (DCM) or Methanol.

 Stabilization: Add 10 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample vial if
analyzing by LC-MS to keep the thiol reduced. For GC-MS, analyze immediately after
dilution.

e Concentration: 100 pg/mL.

B. GC-MS Conditions[2][3]

 Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal disulfide formation).

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

Oven: 50°C (1 min)
20°C/min
300°C.

lonization: El at 70 eV.

Scan Range: m/z 40-450.

C. Data Validation Steps

e Check M+: Confirm m/z 194.

e Check Impurity: Look for m/z 386 (Disulfide dimer). If >5%, re-prep sample.
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Verify Fragment: Locate m/z 143. Calculate Ratio: (Intensity 143 / Intensity 194). This ratio
should be consistent across injections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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